11-Amino-2,2-dimethyltridecan-1-OL

Description

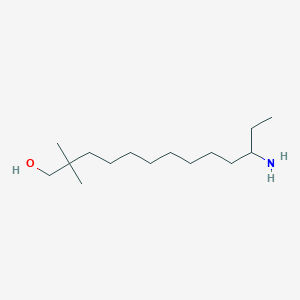

11-Amino-2,2-dimethyltridecan-1-OL is a branched aliphatic amino alcohol characterized by a 13-carbon chain with a primary amino group at position 11 and two methyl groups at the second carbon. Its synthesis typically involves the reduction of α-amino acids, where the amino group is protected as a tert-butyl carbamate (Boc) and the carboxylic acid is reduced to a primary alcohol via mixed anhydrides .

Properties

CAS No. |

69883-00-7 |

|---|---|

Molecular Formula |

C15H33NO |

Molecular Weight |

243.43 g/mol |

IUPAC Name |

11-amino-2,2-dimethyltridecan-1-ol |

InChI |

InChI=1S/C15H33NO/c1-4-14(16)11-9-7-5-6-8-10-12-15(2,3)13-17/h14,17H,4-13,16H2,1-3H3 |

InChI Key |

QURJOJRRXVGRPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCCCCCCC(C)(C)CO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Dodecan-1-ol (C₁₂H₂₆O)

- Structure: A linear 12-carbon primary alcohol lacking amino or methyl substituents.

- Physicochemical Properties :

- Applications : Used in surfactants, lubricants, and fragrance formulations.

- Comparison: The absence of an amino group in Dodecan-1-ol reduces its polarity and reactivity compared to this compound, which exhibits higher solubility in polar solvents due to its amino functionality.

3,7-Dimethyl-2,6-octadien-1-ol (C₁₀H₁₈O)

- Structure : A branched, unsaturated alcohol with conjugated double bonds.

- Safety Profile : Classified as an irritant (CLP hazard class), requiring precautions to avoid skin/eye contact .

- Comparison: The unsaturated structure of this compound increases its reactivity in oxidation reactions, whereas this compound’s saturated backbone enhances stability under thermal stress.

11-Azido-3,6,9-trioxaundecan-1-amine (C₁₁H₂₂N₄O₃)

- Structure : Features an azido group and ether linkages in place of the methyl branches.

- Applications : Azido derivatives are utilized in click chemistry for bioconjugation .

- Comparison: The azido group offers rapid cycloaddition reactivity, while the amino group in this compound enables nucleophilic substitution or coordination chemistry.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.